

A Guide to the Certified Reference Material for Norbaeocystin

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Compound of Interest

Compound Name: Norbaeocystin

Cat. No.: B1244615

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For researchers, scientists, and professionals in drug development engaged in the study of psychedelic compounds, the availability of high-quality reference materials is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the Certified Reference Material (CRM) for **norbaeocystin**, a key tryptamine analog of psilocybin found in psychoactive mushrooms. This document outlines the characteristics of the commercially available **norbaeocystin** CRM, compares it with other relevant reference standards, and provides detailed experimental protocols for its analytical characterization.

Comparison of Norbaeocystin CRM with Related Psilocybin Analogs

The establishment of a **norbaeocystin** CRM provides a critical tool for the accurate quantification and identification of this compound in various matrices. A commercially available **norbaeocystin** CRM is offered by Cayman Chemical, qualified as a Certified Reference Material manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards[1]. This ensures its metrological traceability and suitability as a quantitative analytical reference standard. The CRM is typically supplied as a solution in a concentration of 100 µg/ml in an acetonitrile:water (1:1) mixture[1][2].

Below is a comparative table summarizing the key characteristics of the **norbaeocystin** CRM alongside the CRMs for psilocybin and psilocin, its more widely known analogs.

Feature	Norbaeocystin CRM	Psilocybin CRM	Psilocin CRM
CAS Number	21420-59-7[1][3]	520-52-5	520-53-6
Molecular Formula	C10H13N2O4P	C12H17N2O4P	C12H16N2O
Formula Weight	256.2 g/mol	284.3 g/mol	204.3 g/mol
Purity	≥98% (for solid form)	Typically ≥98%	Typically ≥98%
Formulation	100 µg/mL solution in acetonitrile:water (1:1)	1 mg/mL solution in acetonitrile:water (1:1)	1.0 mg/mL in Acetonitrile or 100 µg/mL for deuterated standard
Regulatory Status	Research and forensic use	Schedule I (US); DEA exempt preparation available	Schedule I (US); DEA exempt preparation available
Supplier Example	Cayman Chemical	Cayman Chemical, Cerilliant	Cerilliant
ISO Accreditation	ISO/IEC 17025 and ISO 17034	ISO/IEC 17025 and ISO 17034	ISO Guide 34, ISO/IEC 17025

Experimental Protocols for Characterization and Quantification

The certification of a reference material for **norbaeocystin** involves a series of rigorous analytical experiments to confirm its identity, purity, and concentration. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the **norbaeocystin** reference material and to identify any potential impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient elution using a mixture of ultrapure water and acetonitrile, both acidified with 0.1-0.3% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength of 266 nm.
- Procedure: A known concentration of the **norbaeocystin** standard is injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by dividing the peak area of **norbaeocystin** by the total peak area of all observed components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Objective: To confirm the identity of **norbaeocystin** and to accurately quantify its concentration in solution.

Methodology:

- Instrumentation: A triple quadrupole LC-MS/MS system.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Chromatography: Similar to the HPLC method, a C18 column is used with a gradient of water and acetonitrile containing formic acid.
- Sample Preparation: The CRM solution is diluted to fall within the linear range of the instrument. For quantification in mushroom matrices, a "dilute and shoot" method can be employed after extraction.

- **Data Analysis:** The identity of **norbaeocystin** is confirmed by comparing its mass spectrum and retention time with a known standard. Quantification is achieved by constructing a calibration curve using a series of known concentrations of the CRM.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

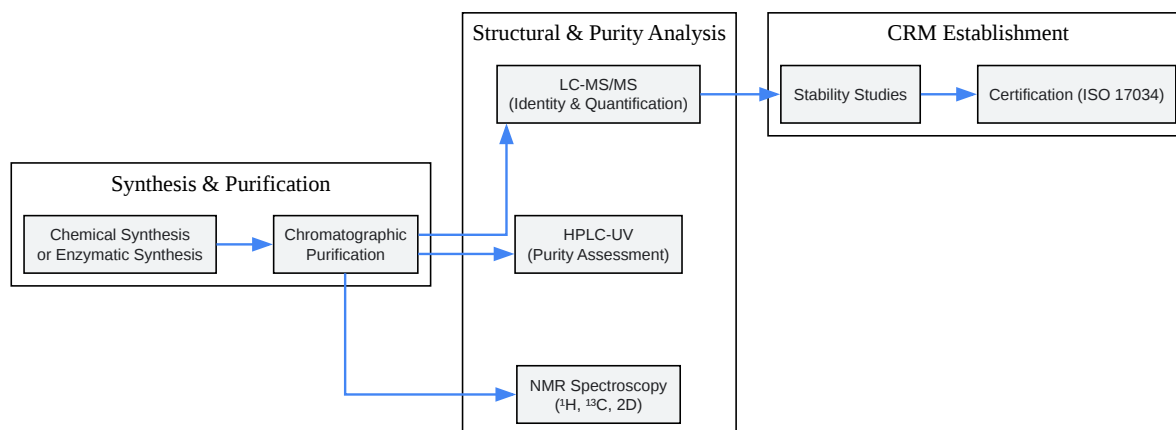
Objective: To unequivocally confirm the chemical structure of the **norbaeocystin** reference material.

Methodology:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the compound is soluble (e.g., D₂O, MeOD).
- **Experiments:** ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.
- **Data Analysis:** The resulting spectra are analyzed to confirm the connectivity of atoms and the overall structure of the **norbaeocystin** molecule.

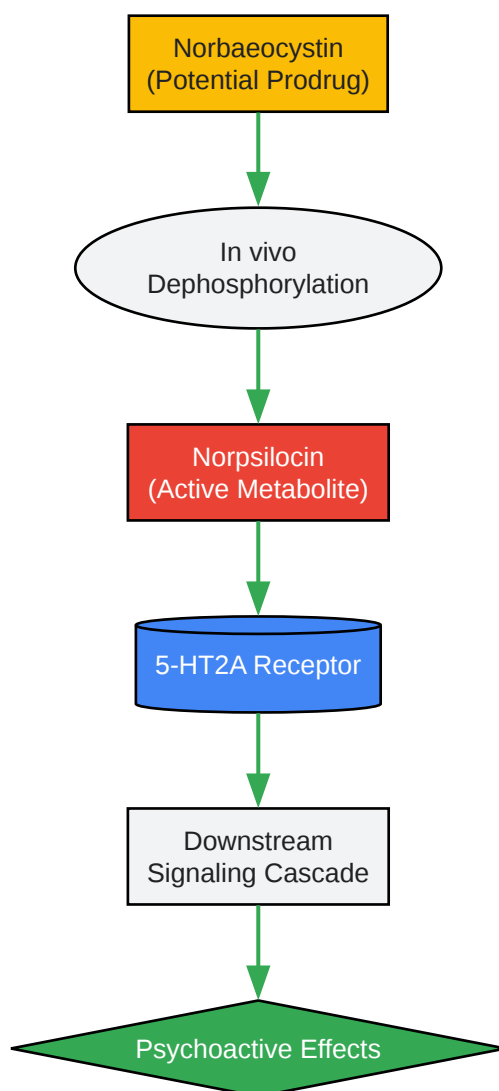
Visualizing the Path to Norbaeocystin Certification

The following diagrams illustrate the key processes involved in the establishment and analysis of a **norbaeocystin** CRM.



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Experimental workflow for CRM establishment.



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*Hypothesized metabolic activation of **norbaeocystin**.*

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References

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